molecular formula C19H12Cl2N2O3S B11480114 5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline

5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline

Cat. No.: B11480114
M. Wt: 419.3 g/mol
InChI Key: UVZHFHGDWYZZMQ-UHFFFAOYSA-N
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Description

5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, benzodioxin, sulfanyl, oxazolo, and quinoline moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. The synthetic route may include:

    Formation of the benzodioxin moiety: This step involves the reaction of appropriate precursors under controlled conditions to form the benzodioxin ring.

    Introduction of the sulfanyl group: The benzodioxin intermediate is then reacted with a sulfanyl-containing reagent to introduce the sulfanyl group.

    Formation of the oxazoloquinoline core: The final step involves the cyclization of the intermediate compound to form the oxazoloquinoline core, incorporating the chloro substituents at specific positions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline include other chloro-substituted benzodioxin derivatives and oxazoloquinoline compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C19H12Cl2N2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

5-chloro-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-[1,3]oxazolo[4,5-h]quinoline

InChI

InChI=1S/C19H12Cl2N2O3S/c20-12-4-10-7-24-9-25-17(10)11(5-12)8-27-19-23-15-6-14(21)13-2-1-3-22-16(13)18(15)26-19/h1-6H,7-9H2

InChI Key

UVZHFHGDWYZZMQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CSC3=NC4=CC(=C5C=CC=NC5=C4O3)Cl)OCO1

Origin of Product

United States

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